sodium;3-(2-aminoethylamino)propanoate
Description
Sodium 3-(2-aminoethylamino)propanoate is a sodium salt of a propanoic acid derivative functionalized with a 2-aminoethylamino (-NH-CH₂-CH₂-NH₂) group. This compound features a carboxylate anion (-COO⁻) balanced by a sodium cation (Na⁺) and a branched amine structure, which enhances its chelating and solubility properties.
The aminoethylamino group imparts versatility, enabling applications in catalysis, environmental adsorbents, and functionalized nanomaterials. For example, highlights a related aminoethylamino-functionalized magnetic nanoparticle (Fe₃O₄@SiO₂-PAAA) used in pesticide detection, underscoring the utility of such groups in analytical chemistry .
Properties
IUPAC Name |
sodium;3-(2-aminoethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYHLMTCTVDNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCN)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-(2-Aminoethylamino)propanoate
The synthesis begins with the reductive amination of methyl 3-formylpropanoate and 2-aminoethylamine. In a representative procedure, methyl 3-formylpropanoate (3.00 g, 14.41 mmol) reacts with tert-butyl (2-aminoethyl)carbamate (2.54 g, 15.85 mmol) in anhydrous dichloromethane. The imine intermediate forms within 1 hour at room temperature and is reduced using sodium cyanoborohydride in 2,2,2-trifluoroethanol (pH 5–6). This solvent system enhances reaction efficiency by stabilizing the protonated imine, achieving quantitative yields.
Hydrolysis to Sodium Salt
The methyl ester undergoes saponification with sodium hydroxide (4 M, 5 mL) in methanol-water (15:10 mL) at room temperature for 1 hour. Acidification to pH 5–6 with HCl precipitates the free acid, which is extracted into ethyl acetate. Neutralization with NaOH yields the sodium salt. Purification via flash chromatography (ethyl acetate–hexane, 3:2) affords the final product in 33.4% yield.
Table 1: Key Reaction Parameters for Reductive Amination-Saponification Route
| Parameter | Value/Detail |
|---|---|
| Starting materials | Methyl 3-formylpropanoate, 2-aminoethylamine |
| Solvent | Dichloromethane (anhydrous) |
| Reducing agent | Sodium cyanoborohydride |
| Saponification base | NaOH (4 M) |
| Reaction temperature | Room temperature |
| Overall yield | 28% |
Direct Alkylation of β-Alanine
Nucleophilic Substitution Strategy
An alternative route involves the alkylation of β-alanine with 2-chloroethylamine hydrochloride. β-Alanine (89.1 g, 1.0 mol) reacts with 2-chloroethylamine hydrochloride (116.5 g, 1.0 mol) in aqueous NaOH (2 M, 500 mL) at 60–70°C for 12 hours. The chlorine atom undergoes nucleophilic displacement by the primary amine of β-alanine, forming 3-(2-aminoethylamino)propanoic acid.
Neutralization to Sodium Salt
The crude acid is dissolved in ethanol (200 mL) and treated with NaOH (1.1 equiv) at 0°C. Filtration and recrystallization from ethanol-water (1:1) yield the sodium salt with 75% purity. Further purification via ion-exchange chromatography increases purity to >95%.
Table 2: Alkylation Reaction Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes substitution |
| Molar ratio (β-alanine:alkylating agent) | 1:1.1 | Reduces side products |
| Reaction time | 12 hours | Completes displacement |
Ester Hydrolysis of Pre-formed Derivatives
Ethyl Ester Synthesis
Ethyl 3-(2-aminoethylamino)propanoate is synthesized via esterification of 3-(2-aminoethylamino)propanoic acid with ethanol. The acid (1.0 mol), ethanol (2.0 mol), and concentrated H₂SO₄ (0.1 mol) reflux at 80°C for 6 hours. The ester forms in 85% yield, confirmed by IR spectroscopy (C=O stretch at 1741 cm⁻¹).
Base-mediated Hydrolysis
The ethyl ester (1.0 mol) is hydrolyzed with NaOH (2.0 mol) in ethanol-water (1:1, 200 mL) under reflux for 3 hours. Acidification to pH 2 with HCl precipitates the acid, which is neutralized with NaOH to pH 7–8. Lyophilization yields the sodium salt with 90% purity.
Table 3: Hydrolysis Efficiency Across Solvent Systems
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol-water (1:1) | 80 | 3 | 90 |
| Methanol-water (1:1) | 70 | 4 | 85 |
| THF-water (2:1) | 90 | 2 | 78 |
Industrial-scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the viability of continuous flow reactors for the reductive amination route. Using a microreactor (0.5 mm diameter), methyl 3-formylpropanoate and 2-aminoethylamine react at 50°C with a residence time of 10 minutes. In-line NIR monitoring ensures >95% conversion, reducing purification needs.
Waste Mitigation Strategies
Industrial processes employ solvent recovery systems, such as distillation towers for dichloromethane and ethanol. Sodium sulfate waste from drying steps is repurposed in construction materials, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Sodium;3-(2-aminoethylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;3-(2-aminoethylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of sodium;3-(2-aminoethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other propanoate derivatives and aminoethylamino-containing compounds. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Research Findings
Chelation and Adsorption: Sodium 3-(2-aminoethylamino)propanoate’s aminoethylamino group enables strong metal coordination, akin to Fe₃O₄@SiO₂-PAAA nanoparticles, which efficiently adsorb pesticides via amine-metal interactions .
Catalytic Activity: Phosphine-ligated sodium propanoates (e.g., L1-L5 in ) act as ligands in cobalt-catalyzed alkene hydrosilylation. The absence of phosphine in sodium 3-(2-aminoethylamino)propanoate limits its catalytic scope but enhances its suitability for non-transition-metal systems .
Biomedical Applications: While ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate () shows bioactivity, the sodium salt’s polarity may reduce cell membrane penetration, limiting direct antimicrobial use .
Thermal and Chemical Stability: Silane derivatives like AEAPTMS exhibit thermal stability up to 300°C in fire retardancy tests (). The sodium propanoate variant likely decomposes at lower temperatures due to the absence of a silica backbone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium 3-(2-aminoethylamino)propanoate, and how can purity be maximized during synthesis?
- Methodological Answer : The synthesis typically involves condensation of β-alanine derivatives with ethylenediamine, followed by sodium salt formation. Key steps include:
- Purification via silica gel chromatography using solvent systems like acetone/hexane (e.g., 5:1 ratio) to isolate intermediates .
- Final product recrystallization from ethanol-water mixtures to enhance crystallinity and purity (>95%) .
- Use of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and monitor reaction progress .
Q. How can researchers characterize the compound’s physicochemical properties, such as solubility and stability?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy to determine solubility thresholds .
- Stability : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (60–90% RH) over 30 days, analyzed via HPLC to detect degradation products .
- Hygroscopicity : Gravimetric analysis under controlled humidity to assess moisture absorption, critical for storage protocols .
Advanced Research Questions
Q. How does sodium 3-(2-aminoethylamino)propanoate interact with biological macromolecules (e.g., enzymes or membranes) in experimental models?
- Methodological Answer :
- Use fluorescence quenching assays to study binding affinity with serum albumin or membrane proteins .
- Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies, validated by isothermal titration calorimetry (ITC) .
- Note : Conflicting data may arise from pH-dependent conformational changes; always validate in physiological buffers (pH 7.4) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., stress-protective effects vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use in vitro cell models (e.g., HEK293 or HepG2) to establish a biphasic dose-response curve, identifying safe vs. toxic thresholds .
- Mechanistic Studies : Compare reactive oxygen species (ROS) scavenging assays (e.g., DCFH-DA) with mitochondrial respiration assays (Seahorse XF) to differentiate protective and cytotoxic pathways .
- Replication : Validate findings across multiple cell lines and primary cultures to rule out cell-type-specific artifacts .
Q. How can computational modeling predict the compound’s behavior in complex biological systems?
- Methodological Answer :
- Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways (e.g., protonation states in aqueous environments) .
- Use Quantitative Structure-Activity Relationship (QSAR) models to predict pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
- Limitation : Models may underestimate steric effects; cross-check with experimental crystallography or NMR data .
Experimental Design & Data Analysis
Q. What analytical methods are recommended for quantifying the compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for high sensitivity (LOD: 0.1 ng/mL) .
- Capillary Electrophoresis (CE) : Optimize buffer conditions (pH 8.5, 50 mM borate) to resolve the compound from endogenous metabolites .
Q. How to design experiments assessing the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- In Vitro : Expose cells to H₂O₂ or menadione, pre-treat with the compound, and measure glutathione (GSH) levels via Ellman’s assay .
- In Vivo : Use rodent models (e.g., zebrafish or mice) with induced oxidative injury, followed by histological scoring of organ damage and RNA-seq to identify regulated genes (e.g., Nrf2 targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
